DPP-4 inhibitor 3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

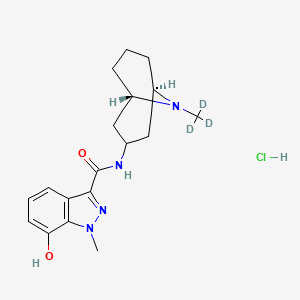

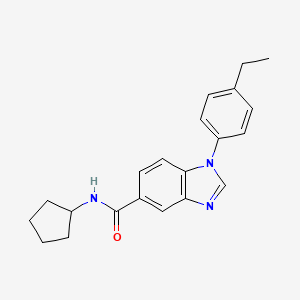

L’inhibiteur de la dipeptidyl peptidase-4 3 est un composé appartenant à la classe des inhibiteurs de la dipeptidyl peptidase-4. Ces inhibiteurs sont principalement utilisés dans le traitement du diabète de type 2. Ils agissent en bloquant l’enzyme dipeptidyl peptidase-4, qui est responsable de la dégradation des hormones incrétines telles que le peptide-1 de type glucagon et le polypeptide insulinothropique dépendant du glucose. En inhibant cette enzyme, les inhibiteurs de la dipeptidyl peptidase-4 contribuent à augmenter les niveaux de ces hormones, améliorant ainsi la sécrétion d’insuline et réduisant la libération de glucagon, ce qui conduit en fin de compte à une meilleure maîtrise de la glycémie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’inhibiteur de la dipeptidyl peptidase-4 3 implique généralement plusieurs étapes, notamment la formation d’intermédiaires clés et leur fonctionnalisation ultérieure. Une voie de synthèse courante implique l’utilisation d’un dérivé d’acide aminé protégé, qui subit des réactions de couplage avec divers réactifs pour former l’inhibiteur souhaité. Les conditions réactionnelles comprennent souvent l’utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pH pour optimiser le rendement et la pureté du produit final .

Méthodes de production industrielle

La production industrielle de l’inhibiteur de la dipeptidyl peptidase-4 3 implique une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en flux continu. Ces méthodes garantissent une qualité constante et un rendement élevé du composé. Le processus de production est soigneusement surveillé et contrôlé pour répondre aux normes réglementaires et garantir la sécurité et l’efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’inhibiteur de la dipeptidyl peptidase-4 3 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène du composé, souvent à l’aide d’oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs nucléophiles ou électrophile

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent les solvants organiques (par exemple, le dichlorométhane, le méthanol), les acides (par exemple, l’acide chlorhydrique, l’acide sulfurique), les bases (par exemple, l’hydroxyde de sodium, le carbonate de potassium) et les catalyseurs (par exemple, le palladium sur carbone, l’oxyde de platine). Les conditions réactionnelles varient en fonction de la réaction spécifique, mais impliquent généralement des températures, des pressions et des niveaux de pH contrôlés .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires et dérivés de l’inhibiteur de la dipeptidyl peptidase-4 3, qui peuvent être fonctionnalisés davantage ou utilisés dans des réactions ultérieures pour produire l’ingrédient pharmaceutique actif final .

Applications de la recherche scientifique

L’inhibiteur de la dipeptidyl peptidase-4 3 présente une large gamme d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle dans l’étude de l’inhibition enzymatique et le développement de nouvelles méthodologies de synthèse.

Biologie : Il est utilisé pour étudier le rôle de la dipeptidyl peptidase-4 dans divers processus biologiques, notamment le métabolisme du glucose et la régulation immunitaire.

Médecine : Il est utilisé dans le développement de nouveaux traitements pour le diabète de type 2 et d’autres troubles métaboliques. .

Industrie : Il est utilisé dans la production de formulations pharmaceutiques et comme étalon de référence dans le contrôle qualité et les tests réglementaires

Applications De Recherche Scientifique

Dipeptidyl peptidase-4 inhibitor 3 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in the study of enzyme inhibition and the development of new synthetic methodologies.

Biology: It is used to study the role of dipeptidyl peptidase-4 in various biological processes, including glucose metabolism and immune regulation.

Medicine: It is used in the development of new treatments for type 2 diabetes mellitus and other metabolic disorders. .

Industry: It is used in the production of pharmaceutical formulations and as a reference standard in quality control and regulatory testing

Mécanisme D'action

L’inhibiteur de la dipeptidyl peptidase-4 3 exerce ses effets en se liant au site actif de l’enzyme dipeptidyl peptidase-4, empêchant ainsi la dégradation des hormones incrétines. Cela conduit à une augmentation des niveaux de peptide-1 de type glucagon et de polypeptide insulinothropique dépendant du glucose, qui améliorent la sécrétion d’insuline et réduisent la libération de glucagon. Les cibles moléculaires impliquées dans ce processus comprennent les cellules bêta pancréatiques, qui sécrètent l’insuline, et les cellules alpha, qui sécrètent le glucagon .

Comparaison Avec Des Composés Similaires

L’inhibiteur de la dipeptidyl peptidase-4 3 est similaire à d’autres inhibiteurs de la dipeptidyl peptidase-4 tels que la sitagliptine, la vildagliptine, la saxagliptine et la linagliptine. Il présente des caractéristiques structurelles uniques qui contribuent à ses propriétés pharmacocinétiques et pharmacodynamiques distinctes. Par exemple, il peut avoir une demi-vie plus longue, une sélectivité plus élevée pour l’enzyme dipeptidyl peptidase-4 ou un risque réduit d’effets indésirables par rapport à d’autres inhibiteurs .

Liste des composés similaires

- Sitagliptine

- Vildagliptine

- Saxagliptine

- Linagliptine

- Alogliptine

- Ténéligliptine

- Anagliptine

- Gemigliptine

Propriétés

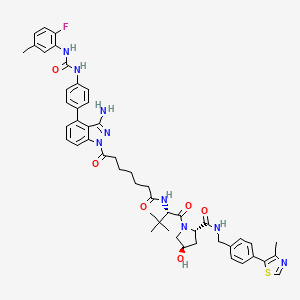

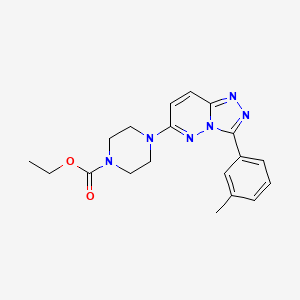

Formule moléculaire |

C19H22N6O2 |

|---|---|

Poids moléculaire |

366.4 g/mol |

Nom IUPAC |

ethyl 4-[3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C19H22N6O2/c1-3-27-19(26)24-11-9-23(10-12-24)17-8-7-16-20-21-18(25(16)22-17)15-6-4-5-14(2)13-15/h4-8,13H,3,9-12H2,1-2H3 |

Clé InChI |

FVFDGGRWCKJRGQ-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)N1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC(=C4)C)C=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)

![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)